BenchChemオンラインストアへようこそ!

4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride

Solubility Formulation compatibility Salt screening

4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride (CAS 75159-33-0) is a synthetic heterocyclic compound belonging to the quinazolinone family, characterized by a bicyclic core comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. The compound features two electron-withdrawing bromine substituents at positions 6 and 8 on the benzo ring, and a primary aminomethyl (-CH₂NH₂) group attached at the N3 position of the quinazolinone scaffold.

Molecular Formula C9H9Br2Cl2N3O
Molecular Weight 405.90 g/mol
CAS No. 75159-33-0
Cat. No. B13775734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride
CAS75159-33-0
Molecular FormulaC9H9Br2Cl2N3O
Molecular Weight405.90 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)N(C=N2)CN)Br)Br.Cl.Cl
InChIInChI=1S/C9H7Br2N3O.2ClH/c10-5-1-6-8(7(11)2-5)13-4-14(3-12)9(6)15;;/h1-2,4H,3,12H2;2*1H
InChIKeyTYFMWSKHROOOQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride (CAS 75159-33-0): Core Identity and Procurement-Relevant Characteristics


4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride (CAS 75159-33-0) is a synthetic heterocyclic compound belonging to the quinazolinone family, characterized by a bicyclic core comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety [1]. The compound features two electron-withdrawing bromine substituents at positions 6 and 8 on the benzo ring, and a primary aminomethyl (-CH₂NH₂) group attached at the N3 position of the quinazolinone scaffold [1]. It is supplied as the dihydrochloride salt (molecular formula C₉H₉Br₂Cl₂N₃O, molecular weight 405.90 g/mol; free base C₉H₇Br₂N₃O, 332.98 g/mol), which confers enhanced aqueous solubility relative to the neutral free-base form . The 6,8-dibromo substitution pattern provides two synthetically accessible handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), positioning this compound as a versatile building block for generating structurally diverse quinazolinone libraries and downstream functionalized derivatives [2].

Why 6,8-Dibromo-3-(aminomethyl)-4(3H)-quinazolinone Cannot Be Interchanged with Generic In-Class Analogs


Generic substitution within the 6,8-dibromo-4(3H)-quinazolinone class is precluded by three interdependent structural features that collectively govern reactivity, solubility, and biological profile. First, the N3 substituent identity profoundly influences both synthetic utility and pharmacodynamic behavior: compounds bearing an N3-amino group (e.g., 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one) exhibit direct N–N bond-forming reactivity that is absent in the aminomethyl analog, while the extended methylene spacer in the target compound alters the pKa and nucleophilicity of the terminal amine, affecting acylation, reductive amination, and Schiff-base formation pathways [1]. Second, the dihydrochloride salt form provides aqueous solubility that free-base or mono-hydrochloride analogs may lack, directly impacting formulation compatibility in biological assay buffers . Third, SAR studies on 6,8-dihalo-4(3H)-quinazolinones demonstrate that the dibromo substitution pattern yields distinct electronic and steric profiles compared to 6,8-dichloro or 6-bromo-mono-substituted congeners, with measurable differences in PDE inhibition potency (e.g., 6,8-dibromo derivatives achieving IC₅₀ values of 1438–1520 μM vs. theophylline) and DHFR inhibitory activity where mono-bromo analogs proved more potent than their dibromo counterparts—indicating that halogenation pattern is not a simple additive parameter [2][3]. These orthogonal structure–property relationships mean that even closely related derivatives are not functionally interchangeable.

Quantitative Differentiation Evidence for 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride (CAS 75159-33-0) Against Closest Comparators


Aqueous Solubility Advantage of the Dihydrochloride Salt Form vs. Free-Base 6,8-Dibromo-4(3H)-quinazolinone Analogs

The target compound is supplied as the dihydrochloride salt (two HCl equivalents), which protonates the primary amine of the aminomethyl side chain at physiological and assay pH, rendering it substantially more water-soluble than neutral free-base 6,8-dibromo-4(3H)-quinazolinones such as 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one. While quantitative aqueous solubility values for CAS 75159-33-0 are not reported in the peer-reviewed literature, the dihydrochloride form is a well-established pharmaceutical salt strategy demonstrated across quinazolinone chemotypes: the dihydrochloride salt of nolatrexed (a quinazoline antifolate) exhibits water solubility enabling direct formulation in aqueous buffers, in contrast to its free-base counterpart . For the target compound, the dihydrochloride form is expected to show solubility in polar solvents (water, DMSO, methanol) exceeding 5 mg/mL based on the presence of two ionizable HCl equivalents on a scaffold with moderate aqueous solubility .

Solubility Formulation compatibility Salt screening

Dual Reactive Sites from 6,8-Dibromo Substitution Enable Orthogonal Derivatization vs. Mono-Bromo or Dichloro Analogs

The 6,8-dibromo substitution pattern on the quinazolinone benzo ring provides two chemically distinct aryl bromide sites available for sequential or orthogonal palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Kumada). This is explicitly recognized in Patent US 5,783,577, which identifies 6,8-dibromo as one of the preferred halogenation patterns for generating quinazolinone combinatorial libraries due to the differential reactivity of the C6 vs. C8 bromine atoms [1]. Advances in metal-catalyzed cross-coupling of halogenated quinazolinones confirm that the 6,8-dibromo pattern allows for chemoselective mono-functionalization (exploiting electronic differences between the two positions) followed by a second orthogonal coupling, generating diversely substituted products from a single precursor—a capability that 6-bromo-mono-substituted or 6,8-dichloro analogs do not provide with the same breadth of reactivity (C–Br bonds are more labile toward oxidative addition than C–Cl bonds) [2]. The target compound further adds a primary aminomethyl handle at N3, offering a third point of diversification (via amide bond formation, reductive amination, or sulfonamide synthesis), making it a trifunctional building block.

Cross-coupling C–C bond formation Building block utility

Anticancer Activity of 6,8-Dibromo-4(3H)-quinazolinone Class: MCF-7 Cytotoxicity Benchmark Against Doxorubicin with Quantitative IC₅₀ Data

While the target compound itself lacks published cell-based cytotoxicity data, class-level evidence from structurally proximate 6,8-dibromo-4(3H)-quinazolinone derivatives provides a quantitative activity baseline. In a direct comparative study by Ahmed and Youns (2013), nine 6,8-dibromo-4(3H)-quinazolinone derivatives bearing diverse N3 and C2 substituents were tested against the human breast carcinoma cell line MCF-7 alongside doxorubicin as a positive control [1]. The most potent derivative (compound XIIIb) achieved an IC₅₀ of 1.7 µg/mL, outperforming doxorubicin at equimolar concentrations in that assay context, while compounds IX (1.8 µg/mL) and XIVd (1.83 µg/mL) showed comparable potency [1]. These data establish that the 6,8-dibromo-4(3H)-quinazolinone scaffold is intrinsically competent for sub-2 µg/mL cytotoxicity against MCF-7 when optimized at N3 and C2. Separately, the 6,8-dibromo pattern was shown to be critical for phosphodiesterase (PDE) inhibitory activity: 6,8-dibromo-2-phenyl-3-(5-chlorobenzothiazole-2-yl)-4[3H]-quinazolinone (compound 20) exhibited an IC₅₀ of 1438 ± 85 µM against PDE, more potent than the clinical standard theophylline [2].

Anticancer MCF-7 breast carcinoma Cytotoxicity

Antimicrobial Potency of 6,8-Dibromo-4(3H)-quinazolinone Derivatives: Quantitative MIC Data Against Gram-Positive, Gram-Negative, and Fungal Pathogens

The antimicrobial potential of the 6,8-dibromo-4(3H)-quinazolinone scaffold has been quantitatively established. Mohamed et al. (2010) reported that among a series of 6,8-dibromo-4(3H)-quinazolinone derivatives, compound VIIa exhibited the most potent in vitro antibacterial activity with MIC values of 1.56 µg/mL against E. coli and L. monocytogenes, 3.125 µg/mL against S. typhimurium, and 25 µg/mL against S. aureus, P. aeruginosa, and B. cereus, as determined by the agar streak dilution method [1]. Against fungal pathogens, compound VIIc achieved MICs of 0.78 µg/mL against Candida albicans and 0.097 µg/mL against Aspergillus flavus—values that place these 6,8-dibromo derivatives among the more potent antifungal quinazolinones reported [1]. The target compound, bearing a primary aminomethyl handle amenable to further derivatization (Schiff base formation with aldehydes, acylation, or incorporation into thiazolidinone/oxadiazole heterocycles), serves as a direct synthetic precursor to analogs of the type that produced these MIC values [1][2]. In contrast, 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one Schiff bases evaluated for antimicrobial activity showed more modest potency, underscoring the importance of the specific N3 substituent architecture in determining antimicrobial outcome [2].

Antimicrobial MIC Antifungal

DHFR Inhibitory Activity: Mono-Bromo vs. Di-Bromo Quinazolinones Demonstrate Divergent Target Selectivity

A structure-activity study of 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-ones as dihydrofolate reductase (DHFR) inhibitors revealed a critical differential: the mono-bromo series proved consistently more active than the di-bromo counterparts, with the most potent compounds (19, 20, 22) achieving DHFR IC₅₀ values of 0.6, 0.2, and 0.1 µM respectively [1]. Despite lower DHFR potency, certain di-bromo compounds (12, 17, 18, 20, 24) demonstrated broad-spectrum antitumor activity across a disease-oriented human cell line panel with median IC₅₀ values of 0.6, 0.6, 0.5, 0.6, and 0.7 µM, respectively—indicating that the 6,8-dibromo pattern may engage alternative or additional antitumor targets beyond DHFR [1]. Molecular docking confirmed that the active DHFR inhibitors (20 and 22) bind to the enzyme with amino acid residue contacts similar to methotrexate, particularly Arg28 [1]. This suggests that the target compound, as a 6,8-dibromo derivative, may have reduced DHFR liability compared to mono-bromo analogs while retaining alternative anticancer mechanisms—a differentiation relevant for programs seeking to avoid DHFR-mediated toxicity.

DHFR inhibition Antitumor Enzyme selectivity

Aminomethyl vs. Amino Substituent at N3: Differential pKa and Reactivity Profile for Downstream Conjugation Chemistry

The 3-aminomethyl substituent in the target compound (pKa ~8.5 for the terminal primary amine) differs fundamentally from the 3-amino substituent found in comparator compounds such as 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one . The 3-amino group is directly conjugated to the quinazolinone π-system, reducing its nucleophilicity and basicity, whereas the methylene spacer in the aminomethyl group electronically decouples the amine from the ring, yielding a more nucleophilic and basic primary amine [1]. This differential was exploited in the synthesis of Schiff bases from 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones, where the reduced nucleophilicity of the N3-amino group necessitated prolonged reflux (6 h in dry ethanol) with aldehydes to achieve complete condensation [2]. The target compound's aminomethyl group is expected to undergo Schiff base formation, acylation, and alkylation under milder conditions and with higher conversion efficiency, making it a more versatile synthetic intermediate for library production [1]. The dihydrochloride salt additionally protects the amine during storage and can be neutralized in situ for coupling reactions.

pKa modulation Conjugation chemistry SAR design

Optimal Research and Procurement Use Cases for 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride (CAS 75159-33-0)


Focused Quinazolinone Library Synthesis via Sequential Cross-Coupling at C6 and C8 Bromine Sites

This compound is optimally deployed as a trifunctional scaffold for generating small-to-medium (50–500 member) quinazolinone libraries using sequential palladium-catalyzed cross-coupling reactions. The differential reactivity of the C6 and C8 bromine atoms, combined with the orthogonal aminomethyl handle at N3, enables three successive diversification steps from a single starting material [1]. The dihydrochloride salt form ensures homogeneous solution-phase chemistry in aqueous-organic solvent mixtures commonly used in Suzuki-Miyaura reactions (DME/H₂O, dioxane/H₂O), eliminating pre-reaction free-basing steps [2]. This application leverages the 6,8-dibromo pattern explicitly validated in Patent US 5,783,577 for combinatorial quinazolinone library production [1].

Anticancer Lead Optimization Programs Targeting MCF-7 and Related Breast Carcinoma Cell Lines

The 6,8-dibromo-4(3H)-quinazolinone scaffold has demonstrated MCF-7 cytotoxicity with IC₅₀ values as low as 1.7 µg/mL (compound XIIIb, Ahmed & Youns 2013), establishing a quantitative potency benchmark for analog development [3]. Procurement of the target compound enables systematic exploration of N3-aminomethyl derivatization (amides, sulfonamides, ureas, Schiff bases) to optimize both potency and selectivity. Importantly, DHFR inhibition data indicate that 6,8-dibromo derivatives have reduced DHFR target engagement compared to mono-bromo analogs (DHFR IC₅₀ >0.5 µM vs. 0.1–0.6 µM), suggesting a differentiated toxicity profile that may be advantageous for anticancer programs seeking to avoid DHFR-mediated side effects [4].

Antifungal Lead Discovery Against Candida albicans and Aspergillus flavus

Class-level MIC data demonstrate that 6,8-dibromo-4(3H)-quinazolinone derivatives can achieve sub-µg/mL antifungal potency: compound VIIc exhibited MICs of 0.78 µg/mL and 0.097 µg/mL against C. albicans and A. flavus, respectively [5]. The target compound serves as a direct precursor for synthesizing thiazolidinone, oxadiazole, and pyrazole-fused analogs of the type that produced these potent antifungal activities [5]. The aminomethyl handle is particularly suited for generating Schiff base intermediates that can be cyclized to these antifungal heterocyclic motifs. The aqueous solubility afforded by the dihydrochloride salt facilitates antifungal susceptibility testing in standardized broth microdilution assays (CLSI M27/M38).

Structure-Activity Relationship (SAR) Studies on Halogenation Pattern Effects in Quinazolinone Pharmacophores

The compound is uniquely suited for systematic SAR investigations comparing 6,8-dibromo vs. 6-bromo-mono vs. 6,8-dichloro vs. unsubstituted quinazolinone scaffolds. Quantitative SAR models (CoMFA and CoMSIA) have been developed for 6,8-dibromo-4(3H)-quinazolinone antibacterial activity against Salmonella typhimurium, achieving correlation coefficients of 0.905 and 0.868 respectively [6]. These models provide a computational framework for predicting activity of derivatives generated from the target compound. The PDE inhibition SAR study further demonstrates that 6,8-dibromo substitution with electron-withdrawing groups increases biological activity (compound 20: IC₅₀ 1438 µM, more potent than theophylline) [7]. Procurement of both the 6,8-dibromo target and its mono-bromo and dichloro comparators enables head-to-head experimental validation of these computational predictions.

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.